molecular formula C15H14N4O3 B2579538 2-(2,4-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 946208-18-0

2-(2,4-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2579538
CAS RN: 946208-18-0
M. Wt: 298.302
InChI Key: NEBPXAGJWGUXGK-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DIOA and belongs to the class of oxadiazole derivatives.

Scientific Research Applications

Alpha-Glucosidase Inhibition

A study by Iftikhar et al. (2019) explores the synthesis of N‐aryl/aralkyl derivatives of 1,3,4‐oxadiazole compounds, including structures similar to the compound . These compounds exhibited significant alpha-glucosidase inhibitory potential, suggesting potential use in managing diabetes or related metabolic disorders (Iftikhar et al., 2019).

Acetylcholinesterase Inhibition

Research conducted by Rehman et al. (2013) on a series of 1,3,4-oxadiazole derivatives, including compounds structurally similar to the query compound, showed activity against acetylcholinesterase. This enzyme is a target for Alzheimer's disease treatment, making these compounds potentially valuable for neurodegenerative disease research (Rehman et al., 2013).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole derivatives and evaluated them for antimicrobial and hemolytic activity. Many of these compounds were active against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).

Corrosion Inhibition

Yıldırım and Cetin (2008) studied the use of 1,3,4-oxadiazole and acetamide derivatives as corrosion inhibitors. These compounds were tested in acidic and oil mediums and showed promising inhibition efficiencies, suggesting applications in material science and engineering (Yıldırım & Cetin, 2008).

Photochemical Applications

Srimannarayana et al. (1970) investigated the photochemical cleavage of N-O bonds in 1,2,4-oxadiazolines, a reaction that might be relevant for compounds similar to the query compound. This study indicates potential applications in photochemistry and materials science (Srimannarayana et al., 1970).

Antipsychotic Potential

Wise et al. (1987) synthesized a series of 1,3,4-oxadiazole derivatives, exhibiting an antipsychotic-like profile in behavioral animal tests. These findings suggest the potential application of similar compounds in developing new treatments for psychiatric disorders (Wise et al., 1987).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-9-3-4-11(10(2)7-9)8-13(20)17-15-19-18-14(21-15)12-5-6-16-22-12/h3-7H,8H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBPXAGJWGUXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

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